

Amphocil's Spectrum of Activity Against Pathogenic Fungi: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphocil, a formulation of amphotericin B cholesteryl sulfate complex, represents a significant advancement in the management of invasive fungal infections. As a member of the polyene class of antifungals, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][2][3] This interaction disrupts membrane integrity, leading to the formation of pores, leakage of intracellular contents, and ultimately, fungal cell death.[2][4] This guide provides a comprehensive overview of Amphocil's in vitro spectrum of activity against a wide range of pathogenic fungi, details the standardized methodologies for its evaluation, and illustrates the key cellular pathways involved in its mechanism of action and the fungal response.

Antifungal Spectrum of Activity

Amphocil exhibits a broad spectrum of activity against numerous clinically relevant yeasts and molds. The following tables summarize the in vitro susceptibility of various pathogenic fungi to amphotericin B, with data primarily derived from studies utilizing the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods. It is important to note that minimum inhibitory concentration (MIC) values can vary based on the specific formulation of amphotericin B tested and the methodology employed.



Table 1: In Vitro Activity of Amphotericin B against

Candida Species

Organism "	MIC ₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	MIC Range (μg/mL)
Candida albicans	0.25 - 0.5	0.5 - 1	0.125 - 1
Candida glabrata	0.25 - 1	0.5 - 2	0.25 - 2
Candida parapsilosis	0.5	1	0.125 - 1
Candida tropicalis	0.5	1	0.125 - 1
Candida krusei	1	2	0.125 - 2
Candida auris	1	2	0.5 - 2
Candida lusitaniae	0.5	1	0.125 - 1

Data compiled from multiple sources utilizing CLSI M27-A3 methodology.[5][6][7]

Table 2: In Vitro Activity of Amphotericin B against

Asperaillus Species

Organism	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	MIC Range (μg/mL)
Aspergillus fumigatus	1	2	0.25 - 4
Aspergillus flavus	1	2	0.5 - 4
Aspergillus niger	1	2	0.5 - 2
Aspergillus terreus	2	4	1 - >16

Data compiled from multiple sources utilizing CLSI M38-A2 methodology.[8][9][10] Note: Aspergillus terreus often exhibits reduced susceptibility to amphotericin B.[11]

Table 3: In Vitro Activity of Amphotericin B against Cryptococcus Species



Organism	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	MIC Range (μg/mL)
Cryptococcus neoformans	0.5	1	0.125 - 2
Cryptococcus gattii	0.5	1	0.25 - 1

Data compiled from multiple sources utilizing CLSI M27-A3 methodology.[12][13][14]

Table 4: In Vitro Activity of Amphotericin B against

Endemic Mycoses

Organism	MIC Range (μg/mL)
Histoplasma capsulatum	0.03 - 1
Blastomyces dermatitidis	0.03 - 0.5
Coccidioides immitis/posadasii	0.078 - 2.5

Data compiled from multiple sources.[11][15][16][17]

Experimental Protocols

The determination of in vitro antifungal activity of **Amphocil** is predominantly performed using standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI).

CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts

This method is utilized for testing Candida species and Cryptococcus neoformans.

 Preparation of Antifungal Agent: A stock solution of amphotericin B is prepared and serially diluted in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 μg/mL).[5]



- Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to that of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
- Incubation: The microdilution plates containing the antifungal dilutions and the yeast inoculum are incubated at 35°C.[18]
- Reading of Results: The minimum inhibitory concentration (MIC) is determined visually after 24-48 hours of incubation as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.[18]

CLSI M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi

This method is employed for testing molds such as Aspergillus species.

- Preparation of Antifungal Agent: Similar to the M27-A3 method, serial dilutions of amphotericin B are prepared in RPMI 1640 medium.[9]
- Inoculum Preparation: A conidial suspension is prepared from a mature culture on potato dextrose agar. The turbidity of the suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to obtain a final inoculum density of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[9]
- Incubation: The microdilution plates are incubated at 35°C for 48-72 hours.[19]
- Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth.[19]

Visualizations

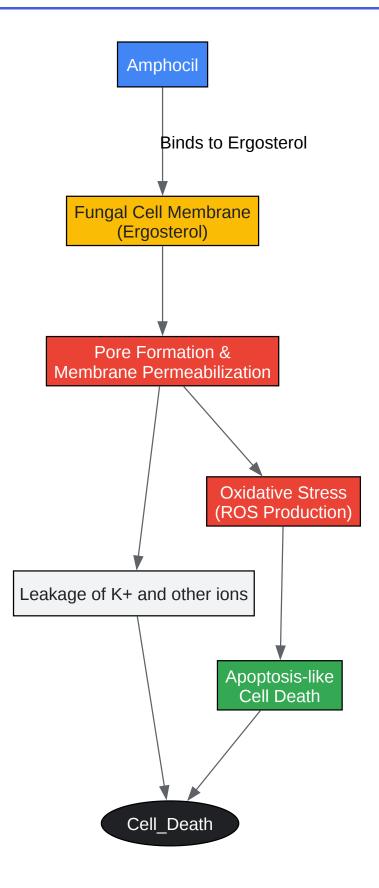
Fungal Ergosterol Biosynthesis Pathway

The primary target of **Amphocil** is ergosterol, a vital component of the fungal cell membrane. The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the enzymes that are often targets for antifungal drugs.

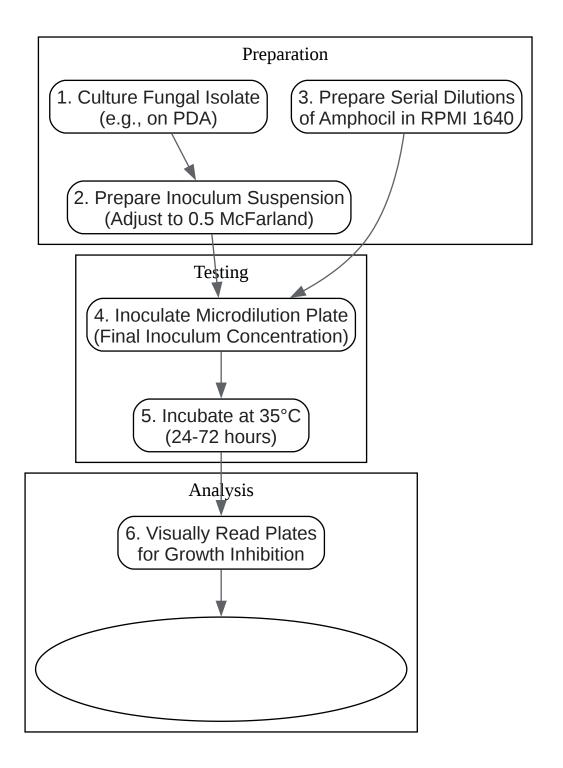












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